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Barium chromate(V).

Cat. No.: B1172871
CAS No.: 12345-14-1
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Description

Overview of Stable Chromium Oxidation States (Cr(III), Cr(VI)) in Inorganic Chemistry

In the realm of inorganic chemistry, chromium most commonly exhibits stable oxidation states of +3 and +6. Chromium(III) compounds, such as chromium(III) oxide (Cr2O3), are characterized by the Cr3+ ion, which possesses a d3 electron configuration. nih.govwikipedia.orguni.lufishersci.befishersci.no This electronic structure contributes to the relative inertness and stability of many Cr(III) complexes. p2infohouse.orgumb.edu Chromium(III) oxide, for instance, is a green solid that is insoluble in water and exhibits amphoteric properties under extreme conditions. wikipedia.orgfishersci.befishersci.nomelscience.com

In contrast, chromium(VI) is typically found in oxoanions like the yellow chromate (B82759) (CrO4^2-) and the orange dichromate (Cr2O7^2-) ions. umb.edumelscience.comallen.in Compounds such as chromium(VI) oxide (CrO3) or barium chromate (BaCrO4) contain chromium in this highly oxidized state. wikipedia.orgfishersci.seereztech.com Cr(VI) compounds are known for their strong oxidizing properties, particularly in acidic solutions. umb.edumelscience.com The interconversion between chromate and dichromate is pH-dependent, with dichromate prevailing in acidic conditions. melscience.comwikipedia.org

Rarity and Instability of Chromium(V) in Simple Inorganic Oxoanions

While Cr(III) and Cr(VI) are prevalent, chromium(V) is a significantly less common oxidation state in simple inorganic oxoanions. Compounds featuring discrete Cr(V) oxoanions are often characterized by their rarity and inherent instability. wikipedia.org This instability is generally attributed to the electronic configuration of Cr(V) (d1), which makes it susceptible to redox reactions, leading to disproportionation or reduction to more stable oxidation states, particularly Cr(III). Chromium(V) species are frequently encountered as transient intermediates in reactions involving the reduction of Cr(VI) to Cr(III). wikipedia.org

Theoretical Predictions and Computational Chemistry of Chromium(V) Species Stability

The study of the stability and electronic structure of transition metal compounds, including those with less common oxidation states like Cr(V), often relies on theoretical predictions and computational chemistry techniques such as Density Functional Theory (DFT). mountainscholar.orgscirp.orgchemmethod.comchemmethod.comrsc.org These computational approaches can provide insights into the electronic configuration, molecular geometry, and relative stability of hypothetical or difficult-to-isolate species. Theoretical studies on chromium compounds have explored various oxidation states and their interactions with different ligands, contributing to a deeper understanding of their chemical behavior. scirp.orgchemmethod.comchemmethod.comrsc.org While general computational studies on chromium chemistry are prevalent, specific detailed theoretical investigations solely focused on the stability of simple inorganic Cr(V) oxoanions in isolation or the precise electronic structure of barium chromate(V) are less commonly highlighted in broad overviews. However, computational methods are crucial for understanding the factors that might stabilize Cr(V) in specific solid-state lattices or coordination environments.

Properties

CAS No.

12345-14-1

Molecular Formula

I3Sm

Synonyms

Barium chromate(V).

Origin of Product

United States

Advanced Characterization Techniques for Chromium V Identification in Barium Systems

Spectroscopic Methodologies for Elucidating Chromium(V) Oxidation State

Spectroscopic techniques are invaluable for determining the oxidation state of metal ions and probing their electronic and vibrational properties.

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying paramagnetic species, which possess unpaired electrons. Chromium(V) has a d¹ electron configuration, making it paramagnetic and therefore detectable by ESR. mdpi.com The ESR spectrum of a Cr(V) species provides information about the g-tensor and hyperfine coupling, which are sensitive to the local chemical environment and can help confirm the presence of the +5 oxidation state and deduce aspects of its coordination geometry. Studies on chromium in various matrices, including barium-containing systems, have utilized ESR to identify different chromium oxidation states. For instance, ESR signals attributed to chromium ions have been observed in chromium-bearing barium borate (B1201080) glass, indicating the presence of multiple valence states. researchgate.net While direct ESR data for Ba₃(CrO₄)₂ was not found in the provided sources, the principle of ESR's sensitivity to d¹ Cr(V) is well-established and applied to other Cr(V) complexes. mdpi.comnih.govresearchgate.net The characteristic ESR peak for Cr(V) often exhibits superhyperfine splitting depending on interactions with nearby nuclei. nih.gov

X-ray Absorption Spectroscopy (XAS), particularly X-ray Absorption Near Edge Structure (XANES), is a sensitive method for determining the oxidation state and local structure of elements in a material. The position and features of the absorption edge in the Cr K-edge XANES spectrum are characteristic of the chromium oxidation state. acs.orgresearchgate.net A pre-edge feature, arising from 1s to 3d electronic transitions, is particularly indicative of the oxidation state and coordination geometry, being a "fingerprint" for the chromium oxidation state. researchgate.net Studies on barium-containing compounds have employed XAS to determine the oxidation state of chromium. For example, XAS at the Cr K-edge was used to identify the presence of Cr(VI) in barium chromate (B82759) (BaCrO₄) as an impurity phase in a study on Cr-doped barium aluminate, alongside Cr(III) in the host lattice. acs.org Another study used Cr K-edge XANES to confirm the presence of Cr³⁺ in red mud samples containing barium. leeds.ac.uk While specific XANES data for Ba₃(CrO₄)₂ was not available, the application of Cr K-edge XAS is a standard method for verifying the Cr oxidation state in solid compounds.

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides information about the molecular vibrations within a compound, which are related to the bonding and structure. These techniques can help identify characteristic functional groups and coordination environments. In the context of chromium oxyanions, Raman and IR spectroscopy can probe the stretching and bending modes of the chromate(V) tetrahedra (CrO₄³⁻) and the vibrations involving the barium cations and their coordination to the oxyanions. Studies on related barium-chromium compounds and chromates have demonstrated the utility of these techniques. For instance, Raman and IR spectra of barium chromate (BaCrO₄, containing Cr(VI)) show distinct stretching and bending vibrations of the chromate anion. researchgate.net IR spectroscopy has also been used to study the vibrations of Cr-O and Ba-O bonds in barium-containing coordination polymers. scirp.org While specific vibrational data for Ba₃(CrO₄)₂ was not found, analysis of the Raman and IR spectra would involve identifying peaks corresponding to the internal modes of the CrO₄³⁻ units and external modes involving the barium cations and the lattice, providing structural insights into the chromium(V) coordination environment within the barium matrix.

X-ray Absorption Spectroscopy (XAS) for Oxidation State Determination

Mass Spectrometry Techniques for Identification of Transient Chromium(V) Complexes

Mass Spectrometry (MS) techniques can be used to identify and characterize chemical species, including transient intermediates. While often applied to molecular species, advanced MS techniques, particularly those with soft ionization methods like Electrospray Ionization (ESI-MS), can be used to study metal complexes. The identification of transient chromium(V) complexes is challenging due to their often reactive nature. However, MS can potentially be employed to detect and identify such species formed during reactions involving chromium in the presence of barium. Studies have utilized mass spectrometry, including electrospray mass spectrometry (ESMS), to characterize chromium(V) complexes. researchgate.net Native mass spectrometry has also been highlighted for its role in characterizing macromolecular complexes, including transient interactions. nih.govnih.gov While the direct application of MS to detect transient chromium(V) species specifically in the context of barium chromate(V) synthesis or reactions was not detailed in the provided results, these examples demonstrate the potential of MS, particularly ESMS, for the identification of Cr(V) complexes, which could be relevant for studying the formation or reactivity of Ba₃(CrO₄)₂ or related Cr(V) species in barium systems.

Table 1: Summary of Characterization Techniques for Cr(V) in Barium Systems

TechniquePrincipleInformation ProvidedRelevance to Cr(V) in Barium Systems
ESR SpectroscopyInteraction of unpaired electrons with magnetic fieldPresence of paramagnetic species (d¹ Cr(V)), g-tensor, hyperfine couplingConfirms Cr(V) oxidation state, probes local environment and symmetry. mdpi.comnih.gov
XAS (XANES)X-ray absorption edge and near-edge featuresOxidation state, local coordination geometryDetermines Cr oxidation state (specifically +5), provides insights into Cr-O bonding. acs.orgresearchgate.net
Vibrational SpectroscopyMolecular vibrations (stretching, bending)Bonding, functional groups, coordination environmentIdentifies Cr-O and Ba-O vibrations, provides structural insights into chromate(V) units. researchgate.netscirp.orgmdpi.commdpi.com
X-ray Diffraction (XRD)Scattering of X-rays by crystal latticeCrystal structure, unit cell, atomic positions, coordination environmentDetermines crystal structure of Ba₃(CrO₄)₂, precise coordination of Cr(V) and Ba²⁺ ions. acs.orgscirp.orgiucr.orgresearchgate.net
Mass Spectrometry (MS)Mass-to-charge ratio of ionsIdentification of species, molecular weight, structurePotential for identifying Cr(V) complexes, including transient species. researchgate.netnih.govnih.gov

Table 2: Selected Spectroscopic Data Examples (from related barium-chromium systems)

TechniqueCompound Example (Cr Oxidation State)Key Observation / Peak Position (cm⁻¹ or eV)Information GainedSource
RamanBaCrO₄ (Cr(VI))864, 898 (stretching); 350, 362 (bending)Characteristic vibrations of CrO₄²⁻ anion. researchgate.net researchgate.net
IRBaCrO₄ (Cr(VI))Stretching and bending bandsCharacteristic vibrations of CrO₄²⁻ anion. researchgate.net researchgate.net
IRBa(II)/Ag(I)/Cr(III)-oxalate (Cr(III))~543 (Cr-O stretch); ~409 (Ba-O vibration)Metal-ligand and metal-oxygen vibrations. scirp.org scirp.org
XANES (Cr K-edge)BaCrO₄ (Cr(VI))Specific edge position and pre-edge featuresConfirms Cr(VI) oxidation state. acs.org acs.org
XANES (Cr K-edge)Cr-doped BaAl₂O₄ (Cr(III))Specific edge positionConfirms Cr(III) oxidation state. acs.org acs.org
ESRCr-bearing Ba-borate glass (Cr ions)Signals at 4.6, 4.07, 2.04Indication of different chromium oxidation states. researchgate.net researchgate.net

Reaction Mechanisms and Intermediates Involving Chromium V in Barium Chromate Transformations

Redox Pathways in Barium Chromate (B82759) Systems Involving Chromium(V) Formation

The formation of chromium(V) in systems containing barium chromate primarily occurs through the reduction of Cr(VI). This reduction can be influenced by various factors, including the presence of reducing agents and the surrounding chemical environment. While barium chromate itself contains Cr(VI), its transformations in environmental or biological systems can initiate redox cascades.

One-Electron Reduction Processes Leading to Transient Cr(V) Species

One significant pathway for the generation of transient Cr(V) species is through one-electron reduction of Cr(VI). This process involves the transfer of a single electron to the Cr(VI) species, resulting in the formation of Cr(V). Numerous reductants, including organic compounds and biological molecules, can facilitate one-electron transfer to Cr(VI). For instance, studies have shown that the reduction of Cr(VI) by certain organic ligands and biological thiols can generate Cr(V) intermediates detected by techniques like Electron Spin Resonance (EPR) spectroscopy. EPR spectroscopy is a valuable tool for identifying and studying these paramagnetic Cr(V) species. The characteristics of the Cr(V) EPR signals (e.g., g values and hyperfine couplings) can provide information about the coordination environment of the Cr(V) center.

Disproportionation Reactions of Chromium(V) to Other Oxidation States (Cr(III), Cr(VI))

The rate and extent of Cr(V) disproportionation can be influenced by factors such as pH and the presence of complexing ligands. Studies on model Cr(V) complexes have investigated the kinetics of this disproportionation in detail. For example, the disproportionation of a model Cr(V) complex, [Cr(V)O(ehba)2]- (ehba = 2-ethyl-2-hydroxybutanoate(2-)), has been studied under neutral pH conditions, revealing its rapid nature. The pH dependence of Cr(V) disproportionation has also been observed in other systems, with the reaction rate showing a bell-shaped dependence on pH in some cases.

Theoretical Modeling of Reaction Intermediates and Transition States for Cr(V) Species

Theoretical modeling techniques, such as Density Functional Theory (DFT), are employed to investigate the structures, stabilities, and reaction pathways involving chromium(V) intermediates and transition states. These computational studies provide insights into the electronic structure and geometric arrangements of Cr(V) species, helping to elucidate reaction mechanisms that may be difficult to study experimentally due to the transient nature of these intermediates.

Theoretical studies can help in understanding the coordination environment of Cr(V) and how it changes during a reaction. They can also provide information about the energy barriers for different reaction steps, such as electron transfer and ligand exchange, contributing to a more complete picture of the reaction mechanism.

Kinetic Studies of Chromium(V) Formation and Decay in Barium-Associated Reactions

Kinetic studies are essential for understanding the rates of formation and decay of chromium(V) species in chemical systems, including those involving barium chromate. These studies typically involve monitoring the concentrations of reactants, products, and intermediates over time. Techniques like UV-visible spectroscopy and EPR spectroscopy are often used to follow the kinetics of Cr(V) species due to their distinct spectroscopic properties.

While direct kinetic studies specifically on Cr(V) formation and decay originating solely from solid barium chromate may be challenging due to its low solubility, studies on the reduction of soluble Cr(VI) in the presence of barium ions or in systems where barium chromate transformations occur provide relevant insights. The precipitation kinetics of barium chromate itself can also influence the availability of Cr(VI) for reduction and subsequent Cr(V) formation.

Kinetic studies have shown that the rates of Cr(V) formation and decay can be influenced by factors such as pH, the concentration and nature of reducing agents, and the presence of complexing ligands. For instance, the kinetics of Cr(V) formation and decomposition during the reduction of Cr(VI) by bacteria have been studied using EPR, showing dependence on bacterial growth phase and species.

Data from kinetic studies can be used to develop kinetic models that describe the reaction pathways and predict the concentrations of intermediates over time. While specific kinetic data directly tied to Cr(V) in barium chromate transformations in solid or heterogeneous systems might be limited in the provided search results, the general principles and methods from studies on other Cr(VI) reduction systems are applicable.

Data Table: Illustrative Kinetic Parameters for Cr(V) Disproportionation (from a model system)

ReactionpH RangeTemperature (°C)Observed Rate Constant (approximate)Reference
3Cr(V) → 2Cr(VI) + Cr(III) (model complex)6.0-8.037Varies with pH and ligands
3Cr(V) → 2Cr(VI) + Cr(III) (aqueous)2-5Not specifiedBell-shaped dependence on pH

Theoretical and Computational Investigations of Barium Chromate V Electronic Structure and Stability

Density Functional Theory (DFT) Calculations for Chromium(V) in Barium Environments

Density Functional Theory (DFT) is a powerful computational quantum mechanical method used to investigate the electronic structure and properties of atoms, molecules, and condensed matter nih.govnih.gov. In the context of materials containing transition metals like chromium, DFT can provide insights into oxidation states, magnetic properties, and interactions with surrounding atoms . Applying DFT to study chromium(V) in barium environments, such as in a hypothetical BaCrO5 structure or as a dopant in barium-containing host lattices, allows for the theoretical exploration of its electronic configuration and potential stability.

DFT calculations can help determine the ground state electronic structure by approximating solutions to the many-electron Schrödinger equation based on the electron density nih.govnih.gov. For systems involving transition metals, the treatment of localized d electrons is crucial, and various approximations within DFT, such as the generalized gradient approximation (GGA) or hybrid functionals, are employed to describe these interactions accurately .

While DFT studies have been conducted on chromium-doped barium compounds, investigating chromium in various oxidation states like Cr³⁺ and Cr⁴⁺ in materials such as barium titanate (BaTiO₃) and barium selenide (B1212193) (BaSe) , specific DFT calculations for a hypothetical BaCrO₅ compound with Cr(V) were not found in the provided search results. Such studies, if performed, would typically involve modeling the crystal structure of hypothetical BaCrO₅, optimizing its geometry, and calculating its electronic band structure and density of states to understand the distribution of electrons, particularly those associated with the Cr(V) ion.

Electronic Structure Elucidation of Hypothetical BaCrO5 Species

The electronic structure of a material dictates its fundamental physical and chemical properties. For a hypothetical BaCrO5 species with chromium in the +5 oxidation state (d¹ configuration), DFT calculations would aim to elucidate the arrangement of energy levels, particularly the position and character of the chromium 3d orbitals within the barium-oxygen lattice.

A theoretical investigation would likely involve:

Structural Modeling: Proposing and modeling possible crystal structures for BaCrO5, considering different coordination environments for the Cr(V) ion (e.g., tetrahedral, square pyramidal, or octahedral coordination with oxygen).

Geometry Optimization: Using DFT to relax the atomic positions within the proposed structures to find the lowest energy configuration.

Band Structure and Density of States Calculation: Computing the electronic band structure, which shows the allowed energy levels for electrons as a function of momentum, and the density of states (DOS), which indicates the number of states available at each energy level. Analysis of the partial density of states (PDOS) would reveal the contributions of chromium, barium, and oxygen atoms to the electronic states near the Fermi level or band gap.

These calculations could predict whether hypothetical BaCrO5 is an insulator, semiconductor, or metal and provide insights into the nature of the bonding between chromium and oxygen. However, specific computational results for the electronic structure of a hypothetical BaCrO5 compound were not available in the provided search results.

Prediction of Spectroscopic Signatures for Chromium(V) in Barium Matrices

Theoretical calculations can also be used to predict spectroscopic properties, which can aid in the experimental identification and characterization of novel or elusive species like Cr(V) in a barium environment. For Cr(V), with its d¹ configuration, Electron Paramagnetic Resonance (EPR) spectroscopy is a particularly sensitive technique due to the presence of an unpaired electron.

DFT and other ab initio methods can be used to calculate parameters relevant to EPR spectra, such as g-tensors and hyperfine coupling constants. These parameters are highly sensitive to the local coordination environment and oxidation state of the paramagnetic ion. Predicting these values for Cr(V) in different hypothetical barium-oxygen environments would provide target signatures for experimental EPR studies.

Optical spectroscopy is another valuable tool. Theoretical calculations, such as those based on time-dependent DFT (TD-DFT), can predict the energies and intensities of electronic transitions, which correspond to absorption and emission bands in optical spectra. For Cr(V), d-d transitions are typically observed in the visible or near-infrared regions, and charge-transfer transitions may occur at higher energies. Predicting these transitions for Cr(V) in a barium matrix would help interpret experimental optical absorption or luminescence data.

While spectroscopic studies of chromium ions (primarily Cr³⁺) in barium-containing glasses and barium titanate have been reported, sometimes complemented by DFT calculations, specific theoretical predictions of spectroscopic signatures for a hypothetical BaCrO₅ compound with Cr(V) were not found in the provided search results.

Molecular Dynamics Simulations for Understanding Cr(V) Stability and Dynamics

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a system of atoms or molecules by solving their equations of motion. MD simulations can provide insights into the thermal stability, structural transformations, diffusion processes, and dynamic behavior of materials at the atomic level.

For a hypothetical BaCrO5 compound or Cr(V) ions within a barium oxide matrix, MD simulations could be used to:

Assess Thermal Stability: Simulate the material at elevated temperatures to see if the structure remains stable or undergoes decomposition or phase transitions.

Study Ion Diffusion: Investigate the mobility of Cr(V) ions or oxygen ions within the lattice, which is relevant to processes like solid-state reactions or degradation mechanisms.

Explore Defect Dynamics: Simulate the behavior of point defects (e.g., oxygen vacancies) and their interactions with Cr(V) ions, which can influence stability and properties.

MD simulations require accurate force fields or interatomic potentials that describe the interactions between the different atomic species (Ba, Cr, O). Developing or validating such potentials for Cr(V) in a barium oxide environment would be a crucial prerequisite.

Although MD simulations have been applied to study other barium-containing systems like barium sulfide (B99878) and the crystallization of chromium, specific MD simulation studies focused on the stability and dynamics of a hypothetical BaCrO5 compound with Cr(V) were not found in the provided search results.

Ab Initio Calculations for Elucidating Bonding Characteristics and Oxidation State Preferences

Ab initio calculations, including but not limited to DFT, are computational methods based on first principles of quantum mechanics, without requiring experimental input parameters. These methods are valuable for understanding the nature of chemical bonding and the factors that influence the stability of different oxidation states.

For chromium in a barium-oxygen environment, ab initio calculations could help elucidate:

Bonding Nature: Characterize the nature of the Cr-O bonds (e.g., covalent vs. ionic) in a hypothetical BaCrO5 structure or around a Cr(V) dopant. This can be done by analyzing electron density distributions, Bader charge analysis, or crystal orbital overlap population (COOP) analysis.

Oxidation State Stability: Investigate the relative stability of different chromium oxidation states (+3, +4, +5, +6) in a barium oxide lattice by calculating the energies associated with redox reactions or defect formation involving chromium ions. This could help explain why Cr(V) might be unstable in certain barium-oxygen environments.

Coordination Preferences: Determine the preferred coordination geometry of Cr(V) with oxygen ions in a barium matrix by comparing the energies of different structural arrangements.

Studies using ab initio methods have explored the charge states and defect structures of chromium in barium titanate, focusing on Cr³⁺ and Cr⁴⁺. Additionally, ab initio calculations have been used to study the stability of various chromium oxidation states in different chemical environments. However, specific ab initio calculations focused on the bonding characteristics and oxidation state preferences of chromium specifically within a hypothetical BaCrO5 structure or as Cr(V) in a barium oxide environment were not available in the provided search results.

Data tables containing specific computational results (e.g., calculated formation energies, bond lengths, electronic band gaps, vibrational frequencies, or spectroscopic parameters) would typically be included in a detailed research article on the theoretical investigation of BaCrO5. As specific data for hypothetical BaCrO5 from the provided search results is not available, illustrative placeholder tables are presented below, indicating the type of data that would be generated by these computational studies.

Table 1: Hypothetical Calculated Formation Energies of BaCrO₅ Structures
Structure Type (e.g., Tetrahedral Cr, Octahedral Cr)
Formation Energy (eV/formula unit)
Lattice Parameters (Å)
Density (g/cm³)
Note: Specific data for hypothetical BaCrO₅ were not found in the search results.
Table 2: Hypothetical Predicted Spectroscopic Parameters for Cr(V) in a Barium Matrix
Spectroscopic Technique (e.g., EPR, Optical Absorption)
Predicted Parameter (e.g., g-tensor, Transition Energy (eV), Wavelength (nm))
Intensity (e.g., Oscillator Strength, Relative Intensity)
Assignment (e.g., d-d transition, Charge Transfer)
Note: Specific data for hypothetical BaCrO₅ were not found in the search results.
Table 3: Hypothetical Calculated Bonding Analysis Parameters for BaCrO₅
Bond Type (e.g., Cr-O)
Bond Length (Å)
Bader Charge (e⁻)
Bond Overlap Population
Note: Specific data for hypothetical BaCrO₅ were not found in the search results.

Analogous Chromium V Chemistry: Insights from Other Inorganic Matrices

Comparative Analysis of Stable Chromium(V) Compounds (e.g., CrF₅, K₃[Cr(O₂)₄])

Stable chromium(V) compounds are relatively rare compared to those of Cr(III) and Cr(VI) scribd.comwikipedia.orgiosrjournals.org. Among the notable examples are chromium(V) fluoride (B91410) (CrF₅) and potassium peroxochromate(V) (K₃[Cr(O₂)₄]) scribd.comwikipedia.org.

Chromium(V) fluoride (CrF₅) is a red solid that is volatile with a melting point of 30 °C and a boiling point of 117 °C scribd.comwikipedia.org. It is the only known binary compound of chromium(V) scribd.comwikipedia.org. CrF₅ can be synthesized by reacting chromium metal with fluorine at elevated temperatures (400 °C) and high pressure (200 bar) scribd.comwikipedia.org. CrF₅ is noted as a less used oxidizer compared to CrF₄ and is quickly hydrolyzed by water iosrjournals.org.

Potassium peroxochromate(V) (K₃[Cr(O₂)₄]) is another example of a compound featuring chromium in the +5 oxidation state scribd.comwikipedia.org. This compound is red-brown and is synthesized by the reaction of potassium chromate (B82759) (containing Cr(VI)) with hydrogen peroxide at low temperatures scribd.comwikipedia.org. While stable at room temperature, K₃[Cr(O₂)₄] decomposes spontaneously at temperatures between 150 and 170 °C scribd.comwikipedia.org. The presence of peroxo ligands (O₂²⁻) coordinated to the chromium center is crucial for stabilizing the +5 oxidation state in this compound.

These examples highlight that chromium(V) can exist in different structural environments, from halides to peroxo complexes, with varying degrees of stability under different conditions.

Strategies for Cr(V) Stabilization in Other Metal Oxides or Coordination Complexes

The stabilization of chromium(V) in inorganic matrices often involves specific structural environments and ligand coordination. In addition to simple binary or peroxo compounds, Cr(V) species have been observed and stabilized in various metal oxides and coordination complexes.

One strategy for stabilizing Cr(V) involves incorporation into suitable oxide lattices or coordination frameworks. The local coordination environment and the nature of the surrounding atoms or ligands play a significant role in determining the stability of the Cr(V) center. For instance, the formation of Cr(V) species has been observed as catalytic intermediates in reactions involving chromium(III) complexes treated with oxidants researchgate.net. Studies utilizing techniques like electron paramagnetic resonance (EPR) spectroscopy have been employed to probe the stabilization of Cr(V)-oxido complexes by specific ligands researchgate.net.

In the context of metal oxides, the crystal structure and the presence of other metal cations can influence the oxidation state and stability of chromium. While the focus is often on Cr(III) and Cr(VI) in oxide systems, research into analogous vanadate (B1173111) or molybdate (B1676688) systems, which can form stable compounds with central atoms in intermediate oxidation states, can offer clues for chromium. The ability of certain ligands or oxide frameworks to accommodate the electronic configuration and ionic radius of Cr(V) is crucial for its stabilization.

Applicability of Analogous Research Findings to Barium-Chromium Systems

The insights gained from studying stable chromium(V) compounds like CrF₅ and K₃[Cr(O₂)₄], as well as strategies for stabilizing Cr(V) in other metal oxides and coordination complexes, can be applied to understanding the potential for forming and stabilizing chromium(V) in barium-chromium systems.

The reported synthesis of "barium chromate(V)" from barium chromate(VI) and barium hydroxide (B78521) in the presence of sodium azide (B81097) suggests that a barium-oxide matrix can potentially host chromium in the +5 oxidation state under specific synthetic conditions sciencemadness.orgwikipedia.org. The exact structure and the factors contributing to the stabilization of Cr(V) in this barium matrix would likely depend on the stoichiometry and the resulting crystal structure.

Comparisons with other metal chromates or related compounds might provide further understanding. For example, studies on the thermal stability and decomposition of barium chromate(VI) (BaCrO₄) indicate that it can decompose at high temperatures, potentially involving changes in the chromium oxidation state revistadechimie.roresearchgate.net. While this typically involves reduction to lower oxidation states like Cr(III), the conditions under which Cr(V) might form as an intermediate or a stable phase in a barium-chromium-oxide system warrant further investigation, drawing parallels from the stabilization strategies observed in other matrices.

The principles of ligand field theory and the influence of coordination geometry and bond lengths on the stability of transition metal oxidation states are relevant here. Understanding how the barium-oxygen framework accommodates the Cr(V) ion and its coordination environment is key. Analogous research on the incorporation of other transition metals with less common oxidation states into alkaline earth metal oxides could provide valuable guidance for exploring the chemistry of barium chromate(V).

Further research employing techniques such as X-ray diffraction, spectroscopic methods (like EPR), and theoretical calculations would be necessary to fully elucidate the structure, properties, and stability of chromium(V) in barium-containing compounds and to apply the knowledge from analogous Cr(V) chemistry effectively.

Compound Names and PubChem CIDs

Compound NameChemical Formula (Common)PubChem CID
Barium chromate(VI)BaCrO₄25136
Chromium(V) fluorideCrF₅139531
Potassium peroxochromate(V)K₃[Cr(O₂)₄]16000080
Barium hydroxideBa(OH)₂60916
Sodium azideNaN₃27572
Potassium chromateK₂CrO₄24507

Interactive Data Table: Properties of Selected Chromium(V) Compounds

Compound NameAppearanceMelting Point (°C)Boiling Point (°C)Synthesis MethodStability Notes
Chromium(V) fluorideRed solid30117Reaction of Cr metal with F₂ at 400 °C and 200 barVolatile, quickly hydrolyzed by water. scribd.comwikipedia.orgiosrjournals.org
Potassium peroxochromate(V)Red-brownDecomposes 150-170N/AReaction of K₂CrO₄ with H₂O₂ at low temperaturesStable at room temperature, decomposes above 150 °C. scribd.comwikipedia.org
Barium chromate(V)N/AN/AN/AReaction of BaCrO₄ with Ba(OH)₂ in presence of NaN₃ (reported synthesis) sciencemadness.orgwikipedia.orgLimited data available on stability.

Q & A

Basic Research Questions

Q. What are the key experimental considerations for synthesizing barium chromate(V) in a laboratory setting?

  • Methodological Answer : Synthesis typically involves controlled precipitation by mixing aqueous solutions of barium chloride (BaCl₂) and sodium chromate (Na₂CrO₄). Critical parameters include pH control (~8–10) to avoid side reactions (e.g., formation of dichromate species) and temperature optimization (20–40°C) to ensure crystalline purity . Safety protocols mandate fume hood usage, PPE (gloves, goggles), and segregated waste disposal due to its carcinogenic and mutagenic properties .

Q. How can researchers verify the purity and crystallinity of synthesized barium chromate(V)?

  • Methodological Answer : X-ray diffraction (XRD) is essential for crystallographic validation, comparing observed peaks to reference patterns (e.g., ICDD PDF 01-072-0670). Thermogravimetric analysis (TGA) can confirm thermal stability up to ~800°C, with mass loss corresponding to decomposition into BaCr₂O₄ and Cr₂O₃ . Purity is further assessed via titration (e.g., iodometric titration for residual Cr(VI) content) .

Q. What safety protocols are mandatory when handling barium chromate(V) in laboratory workflows?

  • Methodological Answer : Compliance with OSHA and IARC guidelines is critical. Researchers must use chemical fume hoods for powder handling, avoid skin contact via nitrile gloves, and implement secondary containment for spills. Waste must be labeled as hazardous (UN 1479) and disposed via certified facilities due to its carcinogenicity (IARC Group 1) .

Advanced Research Questions

Q. How can conflicting data on barium chromate(V)’s thermal decomposition pathways be resolved experimentally?

  • Methodological Answer : Contradictions in decomposition products (e.g., BaCr₂O₄ vs. BaCrO₃) arise from atmospheric oxygen levels and heating rates. Researchers should design controlled TGA-DSC experiments under inert (N₂) and oxidative (O₂) atmospheres, coupled with in situ Raman spectroscopy to monitor intermediate phases . Statistical analysis of replicate runs reduces instrumental variability .

Q. What advanced characterization techniques are suitable for probing barium chromate(V)’s electronic structure and reactivity?

  • Methodological Answer : X-ray photoelectron spectroscopy (XPS) can elucidate Cr oxidation states (Cr⁶⁺ vs. reduced species), while electron paramagnetic resonance (EPR) detects paramagnetic intermediates during redox reactions. Computational methods (DFT) are recommended to model band structures and predict catalytic behavior .

Q. How should researchers address discrepancies in reported solubility data for barium chromate(V) across pH gradients?

  • Methodological Answer : Conflicting solubility values often stem from ionic strength variations (e.g., Na⁺/K⁺ counterions) and equilibrium time. A rigorous approach involves:

  • Conducting solubility tests in buffered solutions (pH 2–12) with controlled ionic strength (e.g., 0.1 M KCl).
  • Using inductively coupled plasma mass spectrometry (ICP-MS) to quantify dissolved Ba²⁺ and CrO₄²⁻ ions after 24-hour equilibration .

Q. What strategies mitigate environmental risks when designing experiments involving barium chromate(V)?

  • Methodological Answer : Lifecycle analysis (LCA) should guide experimental design:

  • Substitute with less toxic analogs (e.g., SrCrO₄) where possible.
  • Implement closed-loop systems to recover Cr(VI) via ion exchange or electrochemical reduction to Cr(III) .
  • Document environmental impact assessments in supplementary materials for peer review .

Methodological Resources

  • Data Presentation : Use tables to compare XRD peaks (2θ vs. intensity) and TGA mass-loss percentages. For example:

    TechniqueParameterObserved ValueReference Value
    XRDMajor peak (2θ)24.5°24.3°
    TGA (N₂)Decomposition onset780°C795°C
  • Reproducibility : Archive raw data (spectra, titration curves) in repositories like Zenodo with DOIs. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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